molecular formula C5H6N2 B027976 1-Vinylimidazole CAS No. 25232-42-2

1-Vinylimidazole

Cat. No. B027976
CAS RN: 25232-42-2
M. Wt: 94.11 g/mol
InChI Key: OSSNTDFYBPYIEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Vinylimidazole can be synthesized via a simple and versatile two-step method . The process relies upon the synthesis of N-hydroxyethylimidazole precursors via a ring-opening reaction from substituted imidazoles with ethylene carbonate . These hydroxyethylimidazoles are subsequently dehydrated to the corresponding 1- or 2-vinylimidazole forms using a base-catalyzed reactive distillation .


Molecular Structure Analysis

1-Vinylimidazole has a molecular formula of C5H6N2 . The peculiarities of its molecular structure were studied using 1H and 13C NMR spectra of its complexes . Mechanisms of delocalization of unpaired electron spin density in the complex CoCl2ṡ4 (1-vinylimidazole) were revealed .


Chemical Reactions Analysis

1-Vinylimidazole exhibits several unusual features in its polymerization. The reaction is auto-accelerated in bulk and in solution, an observation attributed to a “matrix” effect . Abnormal orders are found with respect to monomer concentration and to rate of initiation and these are dependent on the monomer content in the reaction mixture .


Physical And Chemical Properties Analysis

1-Vinylimidazole has a density of 1.0±0.1 g/cm3, a boiling point of 191.8±23.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 42.8±3.0 kJ/mol and a flash point of 69.8±22.6 °C .

Safety And Hazards

1-Vinylimidazole forms explosive mixtures with air on intense heating . Development of hazardous combustion gases or vapours is possible in the event of fire . It is recommended to wear suitable protective clothing and avoid contact with skin and eyes .

Future Directions

The synthesis of 1-vinylimidazoles and 2-vinylimidazoles via reactive distillation of hydroxyethylimidazole intermediates offers a scalable, safer and greener method to produce these monomers . This work reveals scalable synthetic methods for previously inaccessible vinylimidazole compounds which can enable the design of new polymers .

properties

IUPAC Name

1-ethenylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2/c1-2-7-4-3-6-5-7/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSNTDFYBPYIEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25232-42-2
Record name Poly(vinylimidazole)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25232-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0061458
Record name 1H-Imidazole, 1-ethenyl-
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Molecular Weight

94.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-vinylimidazole

CAS RN

1072-63-5, 25232-42-2
Record name 1-Vinylimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-vinylimidazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polyvinylimidazole
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025232422
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Record name Poly-N-vinylimidazole
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Record name Poly-N-vinylimidazole
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Record name 1H-Imidazole, 1-ethenyl-
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Record name N-VINYLIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODY9ION63A
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Synthesis routes and methods I

Procedure details

Copolymer of 1-vinylimidazole and 1-vinylpyrrolidone in the molar ratio 55:45 which was quaternized by reaction with dimethyl sulfate to give a terpolymer with units of 1-vinylimidazole, 1-vinyl-3-methylimidazolinium methosulfate and 1-vinylpyrrolidone in the molar ratio 45:10:45. The quaternary polymer had a K value of 34.7.
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Synthesis routes and methods II

Procedure details

A mixture of 4 parts of N-vinylpyrrolidone, 0.1 part of N,N'-divinylethyleneurea (DVEU), 50 parts of water and 0.5 part of 5% strength sodium hydroxide solution was placed in a stirred vessel and heated to 60° C. in a stream of nitrogen. 0.01 part of sodium dithionite was added and the mixture was stirred at 70° C. for 1 h. A suspension was obtained into which a solution of 37 parts of N-vinylimidazole and 1.2 parts of DVEU in 50 parts of water was metered over a period of 3 hours. The mixture was subsequently polymerized at 70° C. for 2 hours. The product was worked up by washing on a suction filter, rinsing with water and drying at 60° C. in a convection oven, to give fine white particles in a yield of 95%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,680
Citations
M Takafuji, S Ide, H Ihara, Z Xu - Chemistry of materials, 2004 - ACS Publications
… Poly(1-vinylimidazole) is chosen to graft on nanosize … We are interested in poly(1-vinylimidazole), as it is known to form … In this study, a newly synthesized poly(1-vinylimidazole) with …
Number of citations: 512 pubs.acs.org
C Shan, Z Ma, M Tong, J Ni - Water research, 2015 - Elsevier
… Clearly, coating the bare Fe 3 O 4 first by SiO 2 and then grafting poly(1-vinylimidazole) … to synthesize a novel adsorbent by grafting poly(1-vinylimidazole) oligomer onto Fe 3 O 4 @SiO …
Number of citations: 182 www.sciencedirect.com
F Genš, C Uzun, O GŘven - Polymer Bulletin, 2016 - Springer
… In this study, the chemicals used in the preparation of hydrogels were 1-vinylimidazole, N,N′-methylenebisacrylamide and azobisisobutyronitrile and obtained from Fluka (99 %), …
Number of citations: 31 link.springer.com
MN Islam, MN Khan, AK Mallik, MM Rahman - Journal of hazardous …, 2019 - Elsevier
… In this work, poly(1-vinylimidazole) with trimethoxysilyl terminal … These poly(1-vinylimidazole)-modified-chitosan were used as … : i) to synthesize poly(1-vinylimidazole) with trimethoxysilyl …
Number of citations: 73 www.sciencedirect.com
A Ayub, A Irfan, ZA Raza, M Abbas, A Muhammad… - Polymer bulletin, 2021 - Springer
… We prepared poly(1-vinylimidazole) mediated-chitosan composite under microwave irradiation as a novel composite for the treatment of Cd II contaminated water systems. The purpose …
Number of citations: 34 link.springer.com
SV Vasnin, J Cetrullo, RA Geanangel… - Inorganic Chemistry, 1990 - ACS Publications
… Lacking XPS data for 1-vinylimidazole due to its volatility (Table IVA), we are unable to … The coordination shifts of the 1-vinylimidazole and 1,2,4-triazole adducts were quite small, …
Number of citations: 12 pubs.acs.org
CH Bamford, E Schofield - Polymer, 1981 - Elsevier
A study of the free-radical polymerization of 1-vinylimidazole at 70C is described; most attention has been devoted to the (homogeneous) reaction in ethanol, but polymerizations in N,N-…
Number of citations: 65 www.sciencedirect.com
H Ding, XN Zhang, SY Zheng, Y Song, ZL Wu, Q Zheng - Polymer, 2017 - Elsevier
… Here we report a tough hydrogel of poly(1-vinylimidazole-co-acrylic acid) (P(VI-co-AAc)) reinforced by the robust hydrogen bonds between imidazole and carboxylic acid groups. The …
Number of citations: 63 www.sciencedirect.com
Y Lei, X Liu, L Lu, C Liu, R Xu, S Huang, Y Shen… - … of Chromatography A, 2020 - Elsevier
… Herein, a simple and inexpensive nitrogen heterocycle molecule, 1-vinylimidazole (VIM), was proposed as the capture ligand of antibodies for the first time. The corresponding VIM-…
Number of citations: 5 www.sciencedirect.com
C Fodor, J Bozi, M Blazsó, B Ivan - Macromolecules, 2012 - ACS Publications
… 1H-imidazole and 1-vinylimidazole accompanied by several … 1-Vinylimidazole is formed by main chain scission followed by depolymerization. Both 1H-imidazole and 1-vinylimidazole …
Number of citations: 80 pubs.acs.org

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